molecular formula C12H10FNO2 B13544776 ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate CAS No. 5209-21-2

ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate

Cat. No.: B13544776
CAS No.: 5209-21-2
M. Wt: 219.21 g/mol
InChI Key: OSTPLWBGNXWIBG-YFHOEESVSA-N
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Description

Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate is a high-purity chemical compound offered for research use only. This compound belongs to the class of α,β-unsaturated cyanoacrylates, characterized by an electron-withdrawing cyano group and an ester functionality, which make it a versatile Michael acceptor and synthetic intermediate for constructing more complex molecules . While detailed studies on this specific (Z)-isomer are limited, research on its structural analogs and isomers indicates significant potential in scientific research. The related (E)-isomer, ethyl (E)-2-cyano-3-(4-fluorophenyl)prop-2-enoate, is a known compound with a defined structure . Furthermore, studies on a closely related (Z)-isomer, ethyl (Z)-2-cyano-3-((4-fluorophenyl)amino)acrylate, have demonstrated its ability to form complex three-dimensional supramolecular networks stabilized by various non-covalent interactions, including C–H⋯N, C–H⋯O, and C–H⋯F hydrogen bonds, as well as π-π stacking interactions . This suggests that the (Z)-stereochemistry of your compound of interest may be highly relevant for crystal engineering and materials science research, where precise control over molecular assembly is crucial. The 4-fluorophenyl substituent is a common pharmacophore in medicinal chemistry, indicating that this compound could serve as a key precursor in the synthesis of potential bioactive molecules . Researchers can utilize this compound to explore its properties and applications in various fields, including organic synthesis , the development of supramolecular structures , and as a building block for pharmaceutical research . This product is strictly for research use only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

5209-21-2

Molecular Formula

C12H10FNO2

Molecular Weight

219.21 g/mol

IUPAC Name

ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate

InChI

InChI=1S/C12H10FNO2/c1-2-16-12(15)10(8-14)7-9-3-5-11(13)6-4-9/h3-7H,2H2,1H3/b10-7-

InChI Key

OSTPLWBGNXWIBG-YFHOEESVSA-N

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)F)/C#N

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)F)C#N

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Reagents & Conditions Description
1 Ethyl cyanoacetate + 4-fluorobenzaldehyde Equimolar amounts are combined in a suitable solvent such as ethanol or methanol.
2 Base catalyst (e.g., piperidine, pyridine, or sodium ethoxide) Catalyzes the Knoevenagel condensation under reflux conditions.
3 Reflux for several hours (typically 4–6 h) Promotes formation of the this compound.
4 Cooling and isolation The reaction mixture is cooled, and the product is isolated by filtration or extraction.
5 Purification Recrystallization from ethanol or column chromatography using ethyl acetate/petroleum ether mixtures.

This method yields the target compound predominantly in the Z-isomeric form due to the thermodynamic stability of this configuration under the reaction conditions.

Variations and Industrial Scale-Up

  • Continuous Flow Synthesis: Industrially, continuous flow reactors enable precise control over temperature, reaction time, and mixing, enhancing yield and purity. Automated systems reduce batch-to-batch variability and facilitate scale-up.
  • Alternative Bases and Solvents: Sodium ethoxide in ethanol is commonly used, but other bases like potassium carbonate or organic bases (e.g., piperidine) can be employed depending on desired reaction kinetics and selectivity.

Reaction Mechanism and Chemical Considerations

Knoevenagel Condensation Mechanism

The reaction proceeds via base-catalyzed deprotonation of the methylene group of ethyl cyanoacetate, generating a stabilized carbanion intermediate. This nucleophile attacks the carbonyl carbon of 4-fluorobenzaldehyde, followed by elimination of water to form the α,β-unsaturated ester.

Stereoselectivity

  • The Z-configuration is favored due to intramolecular hydrogen bonding and steric factors during the elimination step.
  • Reaction conditions such as solvent polarity and temperature influence the Z/E ratio, with reflux in ethanol favoring the Z-isomer.

Purification and Characterization

Purification Techniques

  • Recrystallization: The crude product is often recrystallized from ethanol or ethanol/water mixtures to enhance purity.
  • Column Chromatography: Silica gel chromatography using ethyl acetate/petroleum ether mixtures (ratios ranging from 1:3 to 1:6) effectively separates the product from impurities.

Characterization Methods

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials Ethyl cyanoacetate, 4-fluorobenzaldehyde Commercially available
Catalyst/Base Piperidine, pyridine, sodium ethoxide Choice affects rate and selectivity
Solvent Ethanol, methanol Protic solvents preferred
Temperature Reflux (~78 °C for ethanol) Ensures completion
Reaction time 4–6 hours Monitored by TLC or HPLC
Yield 70–85% Dependent on purification
Purification Recrystallization, column chromatography Ensures high purity
Isomer formed Predominantly Z-isomer Verified by NMR and X-ray

Research Findings and Literature Perspectives

  • The compound's synthetic accessibility via Knoevenagel condensation is well-established and efficient, making it a valuable intermediate for further functionalization in pharmaceutical and agrochemical research.
  • Modifications of the aromatic ring, such as substitution with halogens (fluorine, chlorine), influence biological activity and can be introduced via analogous synthetic routes.
  • Industrial processes leverage continuous flow techniques to optimize reaction parameters, reduce waste, and improve scalability.
  • The compound’s cyano and ester groups allow for subsequent chemical transformations, including reductions, oxidations, and nucleophilic substitutions, expanding its utility in complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted cyanoacrylates or esters.

Scientific Research Applications

Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: Utilized in the production of adhesives, coatings, and polymer materials due to its reactive cyano group.

Mechanism of Action

The mechanism of action of ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The compound can inhibit enzyme activity or modulate receptor function through covalent or non-covalent interactions.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Substituents on the phenyl ring significantly alter electronic, steric, and crystallographic properties:

Compound Substituent(s) Electronic Nature Crystallographic Space Group Key Properties
Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate 4-F Electron-withdrawing Not reported High reactivity due to electron-deficient aromatic ring
Ethyl (Z)-3-(4-chlorophenyl) analog 4-Cl Electron-withdrawing Pbca (a=7.574 Å, b=11.337 Å, c=30.424 Å) Enhanced thermal stability; stronger intermolecular halogen interactions
Ethyl (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate 4-OCH₃ Electron-donating Not reported Reduced electrophilicity; higher solubility in polar solvents
Ethyl (Z)-3-(4-(difluoromethoxy)phenyl) analog 4-OCHF₂ Strong electron-withdrawing Not reported Increased lipophilicity (logP=3.226); potential for enhanced membrane permeability

Key Findings :

  • Electron-withdrawing groups (e.g., F, Cl, OCHF₂) increase the electrophilicity of the cyanoacrylate moiety, favoring nucleophilic addition reactions .
  • Chlorine’s larger atomic radius compared to fluorine may contribute to stronger van der Waals interactions, as seen in the well-defined Pbca crystal lattice of the 4-Cl analog .

Stereochemical Variations (E/Z Isomerism)

The configuration of the double bond critically impacts molecular geometry and bioactivity:

Compound Configuration Dihedral Angle (C=C-C=O) Biological Activity
This compound Z ~0° (coplanar) Not reported
Ethyl (E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate E ~180° (trans) Reduced steric hindrance; potential for improved binding to flat enzyme active sites

Key Findings :

  • The Z-configuration enforces a planar arrangement of the cyanoacrylate and aryl groups, optimizing π-π stacking in crystal lattices .
  • E-isomers may exhibit higher conformational flexibility, influencing solubility and interaction with biological targets .

Functional Group Modifications

Additional functional groups introduce hydrogen-bonding capabilities or alter bioactivity:

Compound Functional Modification Key Interactions Applications
2-Ethoxyethyl (Z)-2-cyano-3-[(N-phenylcarbamoyl)amino]prop-2-enoate Phenyl urea side chain N–H⋯N (intermolecular), N–H⋯O (intramolecular) Herbicidal activity via photosystem II inhibition
Ethyl (Z)-2-cyano-3-(9-ethylcarbazol-3-yl)prop-2-enoate Carbazole substituent π-π stacking, hydrophobic interactions Optoelectronic materials due to extended conjugation

Key Findings :

  • Urea derivatives exhibit enhanced herbicidal activity (e.g., inhibition of photosynthetic electron transport) due to hydrogen-bond-mediated target recognition .
  • Bulky substituents like carbazole disrupt crystal packing but extend π-conjugation for optoelectronic applications .

Key Findings :

  • Halogenation (Br, F) enhances binding to hydrophobic enzyme pockets, but excessive steric bulk (e.g., dibromo substitution) may reduce efficacy .
  • The 4-fluorophenyl group in the target compound could offer a balance between electron-withdrawing effects and steric accessibility.

Biological Activity

Ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article presents a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Molecular Formula : C13H13FN2O
  • Key Functional Groups : Cyano group, fluorophenyl substituent
  • Physical State : Pale yellow liquid
  • Melting Point : 180 to 182 °C
  • Boiling Point : Approximately 381.8 °C

The unique Z configuration and the presence of the fluorine atom are believed to significantly influence its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Preliminary studies suggest that:

  • The cyano group may participate in nucleophilic addition reactions, enhancing the compound's reactivity.
  • The fluorophenyl group could facilitate binding to specific enzymes or receptors, potentially modulating key biological pathways involved in cell proliferation and apoptosis .

Biological Activities

Research highlights several potential pharmacological properties of this compound:

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures exhibit significant activity against various cancer cell lines. This compound is a candidate for further investigation due to its potential to inhibit cancer cell growth .
    • A docking study suggests favorable interactions with receptors related to apoptosis, such as caspase 3, indicating possible chemotherapeutic effects .
  • Antimicrobial Properties :
    • The compound has been investigated for its antimicrobial effects, showing promise in inhibiting the growth of certain bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Ethyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoateC13H13NO2Contains a methoxy group
Ethyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoateC13H13N1O3Hydroxy group provides different reactivity
Ethyl 2-cyano-3-(4-fluoroanilino)prop-2-enoateC13H12F1N1OAmino substitution offers distinct biological activity

The specific Z configuration and the presence of the fluorine atom in this compound enhance its biological activity compared to these derivatives .

Case Studies and Research Findings

Recent studies have focused on elucidating the biological effects of this compound:

  • In Vivo Studies :
    • Research involving animal models has demonstrated the compound's potential as an anticancer agent, particularly against Ehrlich ascites carcinoma (EAC) cells. The sodium salt form exhibited significant chemopreventive effects, reducing tumor volume and promoting apoptotic pathways .
  • Mechanistic Insights :
    • Investigations into the compound's interaction with specific molecular targets have revealed its potential to modulate pathways related to cell survival and proliferation. This includes interactions with caspase enzymes, which are crucial for programmed cell death .

Q & A

Q. What are the standard synthetic routes for ethyl (Z)-2-cyano-3-(4-fluorophenyl)prop-2-enoate, and how can reaction conditions influence stereochemical outcomes?

The compound is typically synthesized via Knoevenagel condensation between cyanoacetate esters and substituted benzaldehydes. For example, a mixture of 2-ethoxyethyl cyanoacetate, phenylurea, and triethyl orthoformate heated at 378 K for 2 hours yields a structurally similar cyanoacrylate derivative . Reaction parameters like temperature, solvent polarity, and catalyst choice (e.g., piperidine) critically affect the Z/E isomer ratio. Monitoring via thin-layer chromatography (TLC) and recrystallization in ethanol/acetone mixtures can isolate the desired stereoisomer .

Q. How is the molecular structure of this compound validated, and which crystallographic tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Using SHELX programs (e.g., SHELXS97 for structure solution and SHELXL97 for refinement), researchers can determine bond lengths, angles, and hydrogen-bonding networks. For instance, intermolecular N–H⋯N and intramolecular N–H⋯O interactions stabilize the crystal lattice in analogous cyanoacrylates . Tools like ORTEP-3 visualize thermal ellipsoids and molecular geometry .

Q. What experimental methods are used to determine thermodynamic properties like heat capacity?

Low-temperature adiabatic calorimetry (e.g., TAU-10 calorimeter) measures heat capacities (5–370 K) for crystalline phases. Polynomial fits of experimental data derive standard thermodynamic functions (e.g., entropy, enthalpy) for condensed and gas phases . Differential scanning calorimetry (DSC) can complement this for phase transitions.

Q. What safety protocols are essential when handling this compound?

While specific safety data for this compound is limited, general protocols for cyanoacrylates apply: use PPE (gloves, goggles, lab coats), conduct reactions in fume hoods, and avoid skin contact. Waste should be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular design?

Graph-set analysis (e.g., Etter’s rules) categorizes hydrogen bonds into motifs like D (donor)–A (acceptor) chains or rings. For example, in related structures, N–H⋯O/N interactions form R₂²(8) motifs, guiding the design of co-crystals for enhanced stability or solubility . Hirshfeld surface analysis further quantifies intermolecular interactions .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules?

Disordered regions are refined using PART instructions in SHELXL, with occupancy factors adjusted to fit electron density. For severe disorder, SQUEEZE (PLATON) removes diffuse solvent contributions. Cross-validation with spectroscopic data (e.g., NMR, IR) ensures consistency .

Q. How does the fluorophenyl group influence electronic properties and reactivity?

The electron-withdrawing fluorine atom alters the π-conjugation of the propenoate backbone, reducing LUMO energy and enhancing electrophilicity. DFT calculations (e.g., Gaussian09) can map electrostatic potentials, predicting reactivity toward nucleophiles like amines or thiols .

Q. What methodologies assess the compound’s bioactivity, such as inhibition of inflammatory cytokines?

Cell-based assays (e.g., THP-1 monocytes or PBMCs) measure cytokine suppression (e.g., IL-6) via ELISA. Dose-response curves (IC₅₀) and Western blotting for pathways like NF-κB validate mechanism of action . Confocal microscopy tracks cellular uptake using fluorescent analogs .

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